molecular formula C13H12ClN5O B2764739 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326875-58-4

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2764739
CAS No.: 1326875-58-4
M. Wt: 289.72
InChI Key: NBDPLASKEUUBDN-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-18-8-15-12-11(13(18)20)16-17-19(12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPLASKEUUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle control and apoptosis induction.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:

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